![molecular formula C12H20N4O B6644556 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6644556.png)
3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol, also known as MPMP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent and selective inhibitor of protein kinase C (PKC) and has been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders.
作用机制
The mechanism of action of 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol is primarily based on its ability to inhibit PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound can disrupt the signaling pathways that are involved in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular disorders.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes, this compound has been found to improve insulin sensitivity and reduce blood glucose levels by activating the AMP-activated protein kinase (AMPK) pathway. In cardiovascular disorders, this compound has been found to reduce oxidative stress and inflammation in the heart, thereby improving cardiac function.
实验室实验的优点和局限性
One of the major advantages of 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol for lab experiments is its potency and selectivity towards PKC. This allows researchers to study the specific role of PKC in various cellular processes and diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol research. One of the areas of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of research is the investigation of the role of PKC in various diseases, including cancer, diabetes, and cardiovascular disorders. Furthermore, the development of novel drug delivery systems for this compound can potentially overcome its solubility issues and improve its efficacy in vivo.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases. The synthesis of this compound involves a multistep process, and its mechanism of action is primarily based on its ability to inhibit PKC. This compound has been found to have a wide range of biochemical and physiological effects, and its potency and selectivity towards PKC make it an attractive candidate for lab experiments. However, its low solubility in aqueous solutions is a limitation that needs to be addressed. There are several future directions for this compound research, including the development of more potent and selective PKC inhibitors and the investigation of the role of PKC in various diseases.
合成方法
The synthesis of 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol involves a multistep process starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrimidine ring, which is achieved by a condensation reaction between 6-methyl-2-(methylamino)pyrimidin-4-amine and 4-piperidone. The resulting intermediate is then subjected to further chemical transformations to yield the final product.
科学研究应用
3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where this compound has been found to exhibit potent antitumor activity by inhibiting the growth and proliferation of cancer cells. In addition, this compound has been shown to have beneficial effects in diabetes by improving insulin sensitivity and reducing blood glucose levels. Furthermore, this compound has been found to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
属性
IUPAC Name |
3-methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-8-7-16(5-4-10(8)17)11-6-9(2)14-12(13-3)15-11/h6,8,10,17H,4-5,7H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNDFUHBNCXRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C2=NC(=NC(=C2)C)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B6644482.png)
![2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine](/img/structure/B6644495.png)
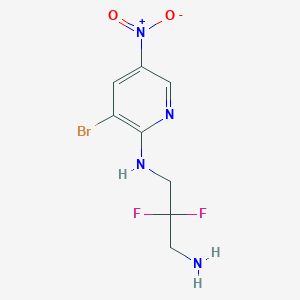
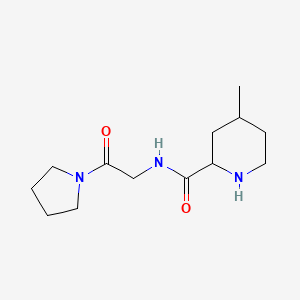
![2-Ethyl-2-[[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid](/img/structure/B6644522.png)
![5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid](/img/structure/B6644528.png)
![5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6644531.png)
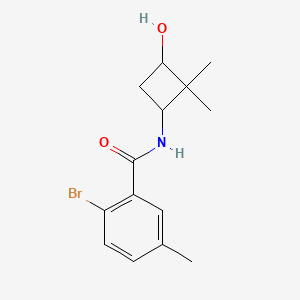
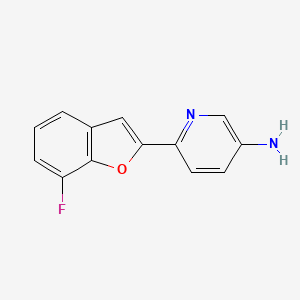
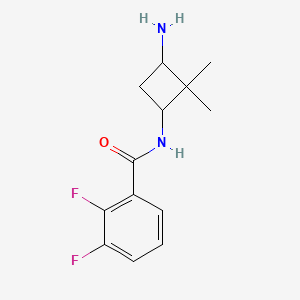
![2-Fluoro-6-[[1-(2-hydroxyethyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B6644568.png)

![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)
![1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)
